![molecular formula C11H12N2O B1416617 1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine CAS No. 886851-44-1](/img/structure/B1416617.png)
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine
Overview
Description
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is characterized by the presence of a furan ring and a pyridine ring, which are connected through a methylamine group
Mechanism of Action
Target of Action
The primary targets of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine, also known as 1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine, are currently unknown . This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
Given its structural similarity to other aralkylamines, it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes, modulating their activity, and triggering downstream cellular responses .
Result of Action
The molecular and cellular effects of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine’s action are currently unknown
Biochemical Analysis
Biochemical Properties
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine and cytochrome P450 enzymes involves the formation of a complex that can alter the enzyme’s activity, leading to changes in the metabolic pathways .
Cellular Effects
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine can induce the expression of genes involved in detoxification processes. This induction is mediated through the activation of nuclear receptors that bind to specific response elements in the promoter regions of target genes .
Molecular Mechanism
The molecular mechanism of action of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine remains stable under standard laboratory conditions for up to 48 hours. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At high doses, N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine can induce toxic effects, such as hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. For example, the interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that may have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine can be transported into cells via organic cation transporters, which facilitate its uptake and distribution within the cytoplasm and other organelles .
Subcellular Localization
N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine typically involves the reaction of 6-(2-furyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation, crystallization, or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan or pyridine oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted furan or pyridine compounds .
Scientific Research Applications
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-[5-(2-furyl)pyrid-2-yl]methylamine: Similar in structure but with a different position of the furan ring.
N-Methyl-[6-(2-furyl)pyrid-3-yl]methylamine derivatives: Various derivatives with different substituents on the furan or pyridine rings.
Uniqueness
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-7-9-4-5-10(13-8-9)11-3-2-6-14-11/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJNNURWGNFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654820 | |
| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-44-1 | |
| Record name | 6-(2-Furanyl)-N-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
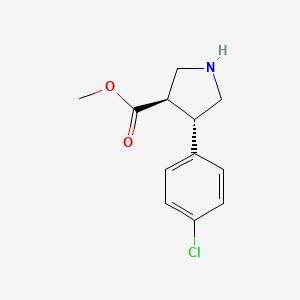
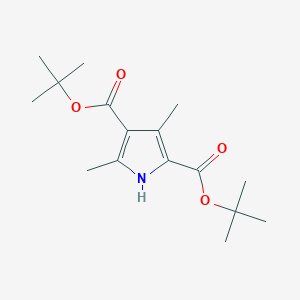

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)

![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
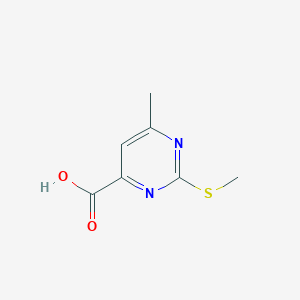
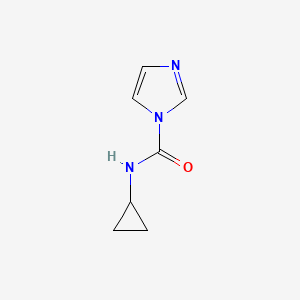
![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)
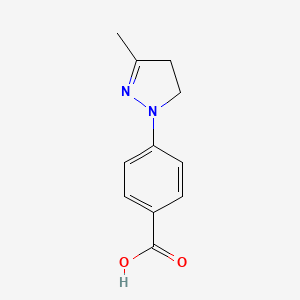
![6-Chloro-n-[(4-fluorophenyl)methyl]pyrazin-2-amine](/img/structure/B1416557.png)
